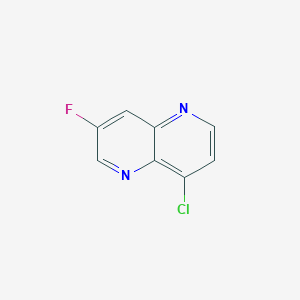

8-Chloro-3-fluoro-1,5-naphthyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

8-chloro-3-fluoro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-6-1-2-11-7-3-5(10)4-12-8(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGOCWZYBVYGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of the 1,5 Naphthyridine Scaffold in Chemical Sciences

The 1,5-naphthyridine (B1222797) core is a bicyclic heterocyclic system containing two nitrogen atoms. This structural motif is of considerable importance in the chemical sciences, particularly in the realm of medicinal chemistry. google.comgoogle.com The arrangement of the nitrogen atoms within the fused ring system imparts unique electronic and steric properties, making it a versatile scaffold for the design of biologically active molecules. google.comguidechem.com

Historically, various synthetic strategies have been developed for the construction of the 1,5-naphthyridine skeleton, including classic methods like the Skraup and Friedländer reactions. google.com The adaptability of this scaffold allows for a wide range of chemical modifications, enabling researchers to fine-tune the properties of the resulting derivatives. google.com This has led to the discovery of 1,5-naphthyridine-based compounds with a broad spectrum of biological activities, including but not limited to, anticancer and anti-inflammatory properties. google.comleyan.com

The Research Context of Halogenated Naphthyridine Derivatives

The introduction of halogen atoms—such as fluorine, chlorine, and bromine—into the naphthyridine structure is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent compound. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. aksci.com

In the context of 1,5-naphthyridines, halogenated derivatives often serve as crucial intermediates for further chemical transformations. The halogen atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functional groups to create diverse libraries of compounds for biological screening. For instance, chloro-1,5-naphthyridines are valuable precursors for the synthesis of amino-substituted derivatives. The strategic placement of halogens can therefore pave the way for the development of novel therapeutic agents.

Scope and Research Potential of 8 Chloro 3 Fluoro 1,5 Naphthyridine in Specialized Fields

Established Approaches for 1,5-Naphthyridine Core Synthesis

The synthesis of the 1,5-naphthyridine ring system has been accomplished through several classical organic reactions, each offering a distinct route to this heterocyclic framework. nih.govresearchgate.net These methods typically involve the formation of one of the pyridine (B92270) rings onto a pre-existing pyridine structure.

Cyclization reactions are the most common strategies for assembling the 1,5-naphthyridine core. These methods generally start with a substituted 3-aminopyridine (B143674) and utilize various reagents to build the second ring. nih.gov

The Skraup reaction, traditionally used for quinoline (B57606) synthesis, has been adapted to produce 1,5-naphthyridines. wikipedia.org The first synthesis of the parent 1,5-naphthyridine was achieved by adapting the Skraup synthesis to 3-aminopyridine. mdpi.com This reaction involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org

Modifications to the classic Skraup reaction have been developed to improve yields and reproducibility. For instance, using m-NO2PhSO3Na as an oxidant has shown higher yields (45–50%) compared to traditional oxidants like I2. mdpi.com This modified approach has been successfully used to synthesize derivatives such as 3-bromo-1,5-naphthyridine. mdpi.com The reaction is generally limited to producing 1,5-, 1,6-, and 1,8-naphthyridines. thieme-connect.de Cyclization of pyridin-3-amine specifically yields 1,5-naphthyridine because the 2-position has a stronger mesomeric effect than the 4-position. thieme-connect.de

Table 1: Examples of Skraup Reaction for 1,5-Naphthyridine Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Aminopyridine | Glycerol, I2, Dioxane/H2O | 1,5-Naphthyridine | Good | mdpi.com |

| 3-Aminopyridine | Glycerol, m-NO2PhSO3Na | 1,5-Naphthyridine | 45-50% | mdpi.com |

| 3-Amino-4-methylpyridine | Acetaldehyde | 2,8-Dimethyl-1,5-naphthyridine | - | mdpi.com |

| 2-Chloro-3,5-diaminopyridine | Hexafluoroacetylacetone, Montmorillonite K10 | Substituted 1,5-Naphthyridine | - | mdpi.com |

The Friedländer synthesis, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is another key method for building naphthyridine rings. organic-chemistry.org This reaction can be catalyzed by either acid or base. organic-chemistry.org While direct synthesis of this compound via this method is not explicitly detailed in the provided context, the synthesis of various substituted 1,5-naphthyridines demonstrates its utility. nih.gov For example, a modified Friedländer reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) yields 2-(pyridin-2-yl)benzo[b] nih.govresearchgate.netnaphthyridine. nih.gov Greener synthetic routes using water as a solvent and metal-free catalysts like choline (B1196258) hydroxide (B78521) have been developed for the Friedländer condensation to produce 1,8-naphthyridines, a related isomer class. nih.gov

The Gould-Jacobs reaction provides a pathway to 4-hydroxy-1,5-naphthyridine derivatives, which are important precursors for further functionalization. wikipedia.org The process begins with the condensation of an aniline (B41778) (in this case, a 3-aminopyridine) with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.org For example, the reaction between 3-aminopyridine and diethyl methylenemalonate, followed by heating, yields 4-hydroxy-1,5-naphthyridine-3-carboxylic acid ester, which can be saponified and decarboxylated to give 4-hydroxy-1,5-naphthyridine. nih.govmdpi.com This methodology has been applied to synthesize a variety of substituted 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acids. mdpi.com

The mechanism involves a nucleophilic attack by the amine, followed by a 6-electron cyclization process. wikipedia.org

Table 2: Gould-Jacobs Reaction for 1,5-Naphthyridine Derivatives

| Amine Component | Malonate Component | Key Steps | Product Type | Reference |

|---|---|---|---|---|

| 3-Aminopyridine | Diethyl methylenemalonate | Condensation, Thermal Cyclization | 4-Hydroxy-1,5-naphthyridine derivative | nih.govmdpi.com |

| Substituted 3-aminopyridine | Methyl-2-cyano-3-methoxybut-2-enoate | Condensation, Cyclization | 1,5-Naphthyridinecarbonitrile derivative | mdpi.com |

The Conrad-Limpach reaction is another classical method for synthesizing 4-hydroxyquinolines, which can be adapted for 4-hydroxy-1,5-naphthyridines (or 1,5-naphthyridin-4-ones). wikipedia.orgsynarchive.com This reaction involves the thermal condensation of a primary aromatic amine, such as 3-aminopyridine, with a β-ketoester. mdpi.com The resulting Schiff base intermediate undergoes cyclization at high temperatures. wikipedia.orgsynarchive.com

An important extension of this reaction uses Meldrum's acid in place of β-ketoesters. nih.govmdpi.com The reaction between a 3-aminopyridine derivative and Meldrum's acid first yields an enamine intermediate in good yields, which upon heating in a high-boiling solvent like Dowtherm A, cyclizes to form 8-hydroxy-1,5-naphthyridines. nih.govmdpi.com This approach has been utilized to prepare intermediates for fluorination assays. mdpi.com

Cycloaddition reactions offer an alternative and powerful strategy for constructing the 1,5-naphthyridine skeleton. nih.gov These processes, particularly [4+2] cycloadditions, can provide access to tetrahydro-1,5-naphthyridine derivatives which can be subsequently aromatized. nih.govnih.gov

One notable example is the aza-Diels-Alder (Povarov) reaction. nih.gov The reaction between imines, prepared from 3-aminopyridines and aldehydes, and olefins like styrenes can proceed in a regio- and stereoselective manner to yield 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. nih.gov These intermediates can then be aromatized to the corresponding 1,5-naphthyridines. nih.gov Intramolecular [4+2]-cycloaddition reactions have also been employed, for instance, in the synthesis of chromeno[4,3-b] nih.govresearchgate.netnaphthyridines. nih.gov

An in-depth examination of the synthetic strategies for creating this compound and its related compounds reveals a variety of advanced chemical methodologies. The construction of the 1,5-naphthyridine core, a privileged heterocyclic scaffold in medicinal chemistry, relies on powerful reactions including cycloadditions and modern cross-coupling techniques.

2 Synthetic Methodologies for this compound and its Derivatives

The synthesis of the 1,5-naphthyridine framework is achieved through several established and innovative methods. These include cycloaddition processes and cross-coupling reactions, which offer versatile pathways to this important chemical structure. nih.gov

1 Povarov Reaction Methodologies

The Povarov reaction, a type of aza-Diels-Alder or [4+2] cycloaddition, serves as a significant method for synthesizing 1,5-naphthyridine precursors. nih.govmdpi.com This reaction typically involves the Lewis acid-catalyzed cycloaddition of an imine, generated from a 3-aminopyridine, with an electron-rich alkene. nih.gov The initial products are 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives, which can be subsequently aromatized to yield the final 1,5-naphthyridine ring system. nih.govmdpi.com

This strategy is highly effective for creating substituted naphthyridines, including those fused with other ring systems. For example, intramolecular Povarov reactions of aldimines derived from aromatic amines and unsaturated aldehydes can produce complex fused systems like tetrahydro-6H-chromeno[4,3-b] nih.govmdpi.comnaphthyridines. mdpi.com The reaction often proceeds with high regio- and stereoselectivity. nih.gov

2 [3+2] Cycloaddition Strategies

Alongside [4+2] cycloadditions, [3+2] cycloaddition reactions represent another key strategy for constructing heterocyclic rings, which is applicable to the synthesis of 1,5-naphthyridine derivatives. nih.gov This type of reaction typically involves a three-atom dipole reacting with a two-atom component (dipolarophile) to form a five-membered ring. In the context of naphthyridine synthesis, this could involve the generation of azomethine ylides that react with suitable dipolarophiles. mdpi.com While detailed examples for this compound are not extensively documented in primary literature, the strategy is recognized as a valid approach for building the core structure. nih.govmdpi.com

3 Cross-Coupling Reactions in Naphthyridine Construction

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon bonds, and they have been successfully applied to the synthesis of the 1,5-naphthyridine scaffold. nih.gov These reactions allow for the coupling of various organic fragments, providing a modular approach to complex heterocyclic molecules.

1 Suzuki Coupling Approaches

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that pairs an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. mt.com The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.orgmt.com

In the context of 1,5-naphthyridine synthesis, the Suzuki reaction can be used to introduce aryl or heteroaryl substituents onto a pre-existing halogenated naphthyridine core. researchgate.net For instance, 2-iodo-1,5-naphthyridine (B12962786) can be coupled with a variety of aromatic and heteroaromatic boronic acids to produce 2-substituted-1,5-naphthyridines in high yields. researchgate.net

Table 1: Examples of Suzuki Coupling for 2-Substituted-1,5-Naphthyridine Synthesis Data sourced from a study on the cross-coupling of 2-iodo-1,5-naphthyridine with various boronic acids. researchgate.net

| Organoboronic Acid Partner | Resulting 2-Substituted-1,5-Naphthyridine |

| Phenylboronic acid | 2-Phenyl-1,5-naphthyridine |

| 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-1,5-naphthyridine |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1,5-naphthyridine |

| Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-1,5-naphthyridine |

2 Heck Reaction Applications

The Heck reaction, another palladium-catalyzed process, forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. wikipedia.org The reaction typically proceeds with a palladium(0) catalyst and a base. wikipedia.org The Heck reaction has been utilized in a multi-step sequence to construct the 1,5-naphthyridine ring system itself. One approach involves the Heck reaction of a substituted aminopyridine, such as 2-bromo-6-fluoropyridin-3-amine, with an acrylate (B77674) like methyl acrylate. nih.gov The resulting intermediate can then undergo an intramolecular cyclization to form a 1,5-naphthyridinone derivative. nih.gov This highlights the utility of the Heck reaction in building the core heterocyclic structure from simpler, functionalized pyridine precursors.

3 Negishi Coupling Protocols

The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The organozinc reagents are typically prepared from the corresponding organohalide via transmetalation from an organolithium or Grignard reagent. youtube.com

This reaction is a powerful tool in the synthesis of complex natural products and heterocycles. wikipedia.orgyoutube.com While specific protocols for the direct synthesis of this compound using this method are not prominently featured, the Negishi coupling is a well-established strategy for forming C-C bonds in the synthesis of various heterocyclic cores and is considered a viable approach in the synthetic chemist's toolkit for naphthyridines. organic-chemistry.orgdigitellinc.com

Medicinal Chemistry and Biological Activity of Naphthyridine Derivatives

The Role of 8-Chloro-3-fluoro-1,5-naphthyridine as a Pharmaceutical Research Intermediate

This compound is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of more complex molecules targeted for pharmaceutical research. Its chemical structure, featuring a 1,5-naphthyridine (B1222797) core substituted with a chlorine atom at the 8-position and a fluorine atom at the 3-position, offers multiple reactive sites for medicinal chemists to elaborate upon. The presence of these halogen atoms provides handles for various chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions, enabling the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Broad-Spectrum Biological Activities of Naphthyridine Scaffolds

The 1,5-naphthyridine core is a key structural motif in a multitude of biologically active compounds. nih.gov Its structural resemblance to quinoline (B57606) and other bicyclic heteroaromatic systems has inspired the synthesis and evaluation of a vast library of derivatives. These efforts have revealed a wide array of pharmacological properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antiparasitic activities. nih.gov The versatility of the 1,5-naphthyridine scaffold allows it to interact with a diverse range of biological targets, making it a focal point of significant interest in medicinal chemistry. nih.gov

Antimicrobial and Antibacterial Applications

The naphthyridine scaffold has a well-established history in the development of antibacterial agents, with the 1,8-naphthyridine derivative, nalidixic acid, being a notable early example. nih.gov The 1,5-naphthyridine isomer has also been extensively investigated for its antimicrobial potential, with research demonstrating its efficacy against a range of bacterial pathogens. frontiersin.org

A significant area of research has been the development of 1,5-naphthyridine-based analogs of quinolone and fluoroquinolone antibiotics. The 1,5-naphthyridine ring system can act as a bioisostere of the quinoline and quinolone core, offering a different pharmacokinetic and pharmacodynamic profile while retaining the essential structural features for antibacterial activity. The introduction of a fluorine atom, a common feature in modern fluoroquinolones, can enhance antibacterial potency and spectrum. nih.gov While many of the clinically used fluoroquinolones are based on the 1,8-naphthyridine or quinoline scaffold, research continues to explore 1,5-naphthyridine analogs for novel antibacterial agents with improved properties, such as enhanced activity against resistant strains. acs.org

The primary mechanism of action for many quinolone and naphthyridine-based antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial drugs. By binding to the enzyme-DNA complex, these inhibitors stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death. nih.gov Numerous studies have demonstrated that 1,5-naphthyridine derivatives can effectively inhibit these enzymes, contributing to their antibacterial effects. nih.gov

In addition to their direct antibacterial activity, some naphthyridine derivatives have been investigated for their ability to modulate the activity of other antibiotics and to inhibit bacterial efflux pumps. nih.gov Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing significantly to multidrug resistance. By inhibiting these pumps, naphthyridine-based compounds can restore the efficacy of existing antibiotics against resistant strains. While much of the research in this area has focused on 1,8-naphthyridine derivatives, the potential for 1,5-naphthyridine scaffolds to act as efflux pump inhibitors is an active area of investigation. nih.govmdpi.com

Anticancer and Antitumor Potential

The 1,5-naphthyridine scaffold has also demonstrated significant promise in the development of anticancer agents. researchgate.net Derivatives of this heterocyclic system have been shown to exhibit cytotoxic activity against a variety of cancer cell lines through multiple mechanisms of action.

One of the primary mechanisms by which 1,5-naphthyridine derivatives exert their anticancer effects is through the inhibition of topoisomerases, particularly topoisomerase I. nih.govnih.govacs.org Similar to their antibacterial counterparts that target bacterial topoisomerases, these anticancer agents can stabilize the topoisomerase-DNA cleavage complex in cancer cells, leading to DNA damage and apoptosis. Several phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and shown to be effective inhibitors of topoisomerase I with significant antiproliferative activity. nih.gov

The following table summarizes the anticancer activity of selected 1,5-naphthyridine derivatives:

| Compound Type | Target | Activity |

| Phenyl-1,5-naphthyridines | Topoisomerase I | Antiproliferative activity against human colon cancer cells (COLO 205) nih.gov |

| Indeno-1,5-naphthyridines | Topoisomerase I | Antiproliferative activity against human colon cancer cells (COLO 205) nih.gov |

| Dibenzo[c,h] nih.govnih.govnaphthyridinediones | Topoisomerase I | Retain Top1 inhibitory activity of similarly substituted indenoisoquinolines nih.govacs.org |

This table is based on data from scientific publications and is for informational purposes only.

Cytotoxic Activity against Tumor Cell Lines

Naphthyridine derivatives have demonstrated significant cytotoxic activity against a variety of human tumor cell lines. nih.gov These compounds have been investigated for their potential as anticancer agents, with some showing antimitotic effects or anticancer activity through the inhibition of topoisomerase II. nih.gov

A series of naphthyridine derivatives were evaluated for their in vitro cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines using an MTT assay. nih.gov Certain compounds within this series exhibited greater potency than the established anticancer agent colchicine against all three cell lines. nih.gov For instance, one derivative demonstrated IC50 values of 0.7 µM, 0.1 µM, and 5.1 µM against HeLa, HL-60, and PC-3 cell lines, respectively. nih.gov

Quantitative structure-activity relationship (QSAR) modeling, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), has been utilized to understand the structural requirements for cytotoxicity. nih.gov These studies have indicated that specific substitutions on the naphthyridine ring are crucial for activity. For example, the C-1 NH and C-4 carbonyl group of the naphthyridine ring, along with a C-2 naphthyl ring, were identified as important for cytotoxicity in all three tested human cancer cell lines. nih.gov

Further studies on other naphthyridine derivatives have shown noteworthy antiproliferative activity. For example, certain pyrazolo-naphthyridine derivatives and 1,8-naphthyridine derivatives have demonstrated good antitumor activity, with IC50 values in the micromolar range in breast cancer cells. nih.gov The cytotoxic potential of these compounds has been linked to their ability to induce apoptosis, as evidenced by an increase in leaked lactate dehydrogenase (LDH) from treated cancer cells. nih.gov

Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have also shown potent cytotoxic activity. nih.gov One such compound displayed an IC50 of 1.19 µM on the PA-1 cancer cell line. nih.gov Another unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative showed potent cytotoxicity with IC50 values of 0.41 µM and 1.4 µM on PA-1 and SW620 cancer cell lines, respectively. nih.gov

The following table summarizes the cytotoxic activity of selected naphthyridine derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Selected Naphthyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Naphthyridine Derivative 16 nih.gov | HeLa (Cervical Cancer) | 0.7 |

| Naphthyridine Derivative 16 nih.gov | HL-60 (Leukemia) | 0.1 |

| Naphthyridine Derivative 16 nih.gov | PC-3 (Prostate Cancer) | 5.1 |

| Halogen Substituted Derivative 36 nih.gov | PA-1 (Ovarian Cancer) | 1.19 |

| Unsubstituted Derivative 29 nih.gov | PA-1 (Ovarian Cancer) | 0.41 |

Enzyme and Receptor Inhibition in Oncology (e.g., EGFR, Protein Kinases)

Naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology. researchgate.net The inhibition of these enzymes can disrupt signaling pathways that are essential for the proliferation and survival of cancer cells.

One of the key targets for naphthyridine-based inhibitors is the Epidermal Growth Factor Receptor (EGFR). Macrocyclic derivatives based on a quinazoline scaffold, a related nitrogen-containing heterocyclic system, have been developed as mutant-selective EGFR inhibitors. nih.gov This strategy of macrocyclization has been shown to generate highly potent and selective inhibitors of EGFR mutants, such as EGFR Del19 and L858R, while remaining inactive against wild-type EGFR. nih.gov

In addition to EGFR, other protein kinases are also targeted by naphthyridine derivatives. For instance, certain derivatives have been reported to inhibit protein kinase CK2, a key player in cancer cell survival and proliferation. nih.gov CX-4945 is a first-in-class, orally bioavailable ATP-competitive inhibitor of protein kinase CK2 that has entered clinical trials for cancer treatment. nih.gov The high affinity of this compound for CK2 is attributed to a combination of hydrophobic interactions, an ionic bridge with Lys68, and hydrogen bonding with the hinge region of the enzyme's ATP binding site. nih.gov

Furthermore, naphthyridine derivatives have been investigated as pan-RAF inhibitors. acs.org The RAS-RAF-MEK-MAPK signaling cascade is a crucial pathway in many cancers. acs.org The compound LY3009120, a pyridopyrimidine derivative, demonstrated potent inhibition of both BRAF and CRAF kinases while showing improved selectivity against other kinases like KDR. acs.org

The inhibitory activity of selected naphthyridine and related derivatives against various protein kinases is presented in the table below.

Table 2: Enzyme and Receptor Inhibition by Naphthyridine Derivatives in Oncology

| Compound/Derivative Class | Target Enzyme/Receptor | Key Findings |

|---|---|---|

| Macrocyclic Quinazoline Derivatives nih.gov | Mutant EGFR (Del19, L858R) | Potent and selective inhibition of mutant EGFR with IC50 values in the nanomolar range, inactive against wild-type EGFR. |

| CX-4945 (benzo[c] nih.govnih.govnaphthyridine) nih.gov | Protein Kinase CK2 | First-in-class, orally bioavailable inhibitor with a Ki of 0.38 nM. |

| LY3009120 (pyridopyrimidine) acs.org | Pan-RAF (BRAF, CRAF) | Potent inhibition of BRAF and CRAF with improved selectivity against KDR. |

Antiviral and Antiparasitic Activities

The naphthyridine scaffold is a key pharmacophore in compounds exhibiting a broad range of biological activities, including potent antiviral and antiparasitic effects. nih.govmdpi.com

Anti-HIV Activity

Naphthyridine derivatives have been extensively studied for their anti-HIV activity, primarily as inhibitors of HIV-1 integrase. nih.govnih.gov This enzyme is essential for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.

One class of these compounds, the 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, targets the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase. nih.gov Small molecules that bind to this site induce aberrant multimerization of the integrase enzyme, thereby inhibiting HIV-1 replication. nih.gov

Another important class is the 8-hydroxy- nih.govnih.govnaphthyridines. nih.gov One such derivative, Naphthyridine 7, inhibits the strand transfer step of the integration process with an IC50 of 10 nM. nih.gov This compound effectively inhibits the spread of HIV-1 infection in cell culture at a concentration of 0.39 µM and has shown a good pharmacokinetic profile in animal models. nih.gov

Furthermore, 5-amino derivatives of 8-hydroxy nih.govnih.gov-naphthyridine-7-carboxamide have demonstrated sub-micromolar potency against HIV-1 replication in cell culture. nih.gov One analog from this series showed excellent pharmacokinetic properties and was effective against the simian-human immunodeficiency virus (SHIV) in an animal model. nih.gov

The anti-HIV activity of selected naphthyridine derivatives is summarized below.

Table 3: Anti-HIV Activity of Selected Naphthyridine Derivatives

| Compound/Derivative Class | Target | Activity |

|---|---|---|

| 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives nih.gov | HIV-1 Integrase (Allosteric Site) | Inhibit HIV-1 replication by promoting aberrant integrase multimerization. |

| Naphthyridine 7 (8-hydroxy- nih.govnih.govnaphthyridine) nih.gov | HIV-1 Integrase (Strand Transfer) | IC50 of 10 nM for strand transfer inhibition; inhibits 95% of viral spread at 0.39 µM. |

Antimalarial Agents (e.g., Plasmodium PI4K and Hemozoin Formation Inhibition)

Naphthyridine derivatives have emerged as a promising class of antimalarial agents, with some acting as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation. acs.orgtropiq.nlnih.gov

PfPI4K is a lipid kinase that is essential for multiple stages of the Plasmodium lifecycle, making it an attractive drug target. nih.gov Structure-activity relationship studies of 2,8-disubstituted-1,5-naphthyridines have identified compounds that are potent inhibitors of this enzyme. acs.orgnih.gov

In addition to PI4K inhibition, many of these compounds also interfere with the parasite's hemoglobin degradation pathway by inhibiting hemozoin formation. acs.orgtropiq.nlnih.gov The parasite detoxifies the heme released from hemoglobin digestion by crystallizing it into hemozoin. nih.gov Inhibition of this process leads to an accumulation of toxic free heme. nih.gov Certain 2,8-disubstituted-1,5-naphthyridines with basic groups at the 8-position have been shown to switch their primary mode of action to hemozoin inhibition while retaining some PI4K inhibitory activity. acs.orgtropiq.nlnih.govnih.gov

Replacing the quinoline core of the known antimalarial drug primaquine with a 1,5-naphthyridine moiety has led to new compounds with potent in vitro activity against chloroquine-resistant P. falciparum strains. nih.gov Many of these compounds exhibited IC50 values below 0.11 µM. nih.gov

The dual inhibitory action of these naphthyridine derivatives offers a potential advantage in overcoming drug resistance. A representative compound from one series was shown to be efficacious in a humanized mouse model of malaria at a single oral dose. tropiq.nlnih.gov

The following table highlights the antimalarial activity of representative naphthyridine derivatives.

Table 4: Antimalarial Activity of Naphthyridine Derivatives

| Compound/Derivative Class | Mechanism of Action | Key Findings |

|---|---|---|

| 2,8-Disubstituted-1,5-naphthyridines acs.orgtropiq.nlnih.gov | Dual inhibition of PfPI4K and hemozoin formation | Potent activity against P. falciparum, with some compounds showing in vivo efficacy. |

Anti-inflammatory and Immunomodulatory Effects

Naphthyridine derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. nih.govresearchgate.net These compounds can modulate the production of pro-inflammatory cytokines, suggesting their potential in treating inflammatory conditions. nih.govnih.gov

A study on 1,8-naphthyridine-3-carboxamide derivatives identified compounds with both cytotoxic and anti-inflammatory activities. nih.gov One such derivative, C-34, was found to be a potent inhibitor of inflammatory markers in a dendritic cell model. nih.gov It significantly downregulated the lipopolysaccharide (LPS)-induced secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) by murine splenocytes and THP-1 cells. nih.gov In an in vivo mouse model, C-34 led to a significant inhibition of TNF-α, IL-1β, IL-6, and MIP-1-α, and also protected against endotoxin-induced lethality. nih.gov

The immunomodulatory effects of naphthyridine derivatives have also been investigated. nih.gov A series of 1,8-naphthyridine derivatives were evaluated for their anti-inflammatory activity, as indicated by the downregulation of pro-inflammatory cytokines. nih.gov

Furthermore, a 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative, VL15, has been identified as a selective cannabinoid CB2 receptor agonist. researchgate.net This compound was shown to reduce the proliferation of peripheral blood mononuclear cells (PBMCs), block cell cycle progression, and down-regulate T cell activation markers. researchgate.net It also decreased the expression of phosphorylated proteins involved in inflammatory signaling pathways, such as NF-κB, IKKαβ, IκBα, ERK, and Akt. researchgate.net These findings suggest that such compounds could be useful in managing autoimmune disorders like multiple sclerosis. researchgate.net

The table below summarizes the anti-inflammatory and immunomodulatory effects of specific naphthyridine derivatives.

Table 5: Anti-inflammatory and Immunomodulatory Effects of Naphthyridine Derivatives

| Compound/Derivative | Key Effects |

|---|---|

| C-34 (1,8-naphthyridine-3-carboxamide derivative) nih.gov | Potent in vitro and in vivo inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). |

| 1,8-Naphthyridine derivatives nih.gov | Downregulation of pro-inflammatory cytokines. |

Central Nervous System (CNS) Activities

Naphthyridine derivatives have shown potential applications in the treatment of neurological disorders. researchgate.net The 1,8-naphthyridine scaffold, in particular, has been a focus of research for its diverse biological activities, including effects on the central nervous system. researchgate.net

Derivatives of 1,8-naphthyridine have been investigated for their potential in managing conditions such as Alzheimer's disease and depression. researchgate.net The structural features of the naphthyridine nucleus allow for modifications that can lead to compounds with specific CNS activities.

One area of investigation is the interaction of naphthyridine derivatives with cannabinoid receptors in the brain. As mentioned previously, the derivative VL15 is a selective cannabinoid CB2 receptor agonist. researchgate.net While the CB2 receptor is primarily associated with the immune system, its role in neurological disorders with an autoimmune component is significant. researchgate.net Drug-permeability assays with VL15 have indicated that it has good potential to cross the blood-brain barrier, which is a critical property for CNS-acting drugs. researchgate.net This suggests that it could maintain its efficacy on infiltrating auto-reactive lymphocytes within the central nervous system. researchgate.net

The broad spectrum of biological activities associated with the 1,8-naphthyridine nucleus includes antipsychotic, anti-depressant, and anti-convulsant effects, further highlighting the potential of this chemical scaffold in the development of new CNS therapies. researchgate.net

Neurodegenerative Disorder Treatment Potential (e.g., Alzheimer's Disease)

The potential for naphthyridine derivatives in treating neurodegenerative disorders like Alzheimer's disease has been an area of interest for researchers. tandfonline.comnih.gov Studies have indicated that compounds based on the 1,8-naphthyridine scaffold may have applications in managing such neurological conditions. researchgate.netnih.gov For instance, certain 1,6-naphthyridine analogues have been explored as potent inhibitors of Phosphodiesterase 5 (PDE5), an enzyme implicated in the learning and memory processes relevant to Alzheimer's disease. nih.govnih.gov The inhibition of PDE5 is a therapeutic strategy aimed at enhancing cognitive function. nih.govnih.gov While these findings point to the promise of the wider naphthyridine class, specific studies detailing the efficacy or investigation of this compound for neurodegenerative diseases have not been prominently identified.

Antidepressant and Analgesic Properties

Derivatives of the 1,8-naphthyridine scaffold have demonstrated potential antidepressant and analgesic (pain-relieving) activities in various studies. tandfonline.comnih.govnih.gov The structural versatility of the naphthyridine nucleus allows for modifications that can lead to compounds with central nervous system activity. nih.gov Research has highlighted the development of 1,8-naphthyridine derivatives as part of the search for new therapeutic agents for depression and pain management. researchgate.netnih.gov However, specific research attributing antidepressant or analgesic properties directly to this compound is not extensively documented in the available literature.

Adenosine Receptor Ligand Activity

Other Biological Activities (e.g., Antiallergic, Antihypertensive, Antioxidant, Anticonvulsant)

The naphthyridine framework is associated with a diverse array of other biological effects, underscoring its importance in medicinal chemistry.

Antiallergic: Certain synthetic derivatives of 1,8-naphthyridine have been reported to have anti-allergic properties. nih.gov

Antihypertensive: The potential for 1,8-naphthyridine derivatives to act as antihypertensive agents has also been noted in the scientific literature. researchgate.netnih.gov

Antioxidant: Researchers have explored the antioxidant capabilities of 1,8-naphthyridine compounds. researchgate.nettandfonline.comnih.govnih.gov

Anticonvulsant: The anticonvulsant potential of 1,8-naphthyridine derivatives has been investigated, suggesting a possible role in the management of seizure disorders. researchgate.netnih.gov

| Biological Activity | Naphthyridine Isomer Studied | Key Findings | Reference |

|---|---|---|---|

| Neurodegenerative Disease Potential | 1,8-Naphthyridine, 1,6-Naphthyridine | Derivatives show potential for Alzheimer's disease; some act as PDE5 inhibitors. | nih.govnih.govnih.govnih.gov |

| Antidepressant Properties | 1,8-Naphthyridine | Identified as a potential therapeutic area for this class of compounds. | researchgate.nettandfonline.comnih.gov |

| Analgesic Properties | 1,8-Naphthyridine | Derivatives have shown potential pain-relieving activity. | nih.govnih.gov |

| Adenosine Receptor Agonist | 1,8-Naphthyridine | Some derivatives exhibit agonist activity at adenosine receptors. | nih.gov |

| Antiallergic, Antihypertensive, Antioxidant, Anticonvulsant | 1,8-Naphthyridine | The scaffold has been associated with a broad range of other biological activities. | researchgate.netnih.gov |

Mechanisms of Action and Biological Targets

The mechanisms through which naphthyridine derivatives exert their biological effects often involve interaction with specific enzymes and receptors or binding to DNA.

Interaction with Specific Enzymes and Receptors

The biological targets of naphthyridine derivatives are diverse. A prominent mechanism of action, particularly for antibacterial derivatives, is the inhibition of DNA topoisomerases, such as DNA gyrase and topoisomerase IV. mdpi.commdpi.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. mdpi.com

In other therapeutic areas, 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5. researchgate.netnih.gov Furthermore, fused 1,5-naphthyridine derivatives have been shown to inhibit the BET bromodomain family of proteins, which are involved in epigenetic regulation. nih.gov

| Target Enzyme/Receptor | Naphthyridine Isomer | Therapeutic Area | Reference |

|---|---|---|---|

| DNA Gyrase / Topoisomerase IV | 1,8-Naphthyridine | Antibacterial | mdpi.com |

| Topoisomerase II | 1,8-Naphthyridine | Antibacterial | mdpi.com |

| TGF-β Type I Receptor (ALK5) | 1,5-Naphthyridine | Anti-inflammatory, Cancer | researchgate.netnih.gov |

| BET Bromodomain Family | Fused 1,5-Naphthyridine | Cancer, Anti-inflammatory | nih.gov |

| Phosphodiesterase 5 (PDE5) | 1,6-Naphthyridine | Neurodegenerative Disease | nih.govnih.gov |

DNA Binding and Stabilization

The ability of certain naphthyridine derivatives to interact with DNA is closely linked to their mechanism of action, especially as topoisomerase inhibitors. By binding to the enzyme-DNA complex, these compounds stabilize it, preventing the re-ligation of the DNA strand and leading to double-strand breaks and cell death. mdpi.com Some 1,5-naphthyridine derivatives have been specifically evaluated for their DNA-binding activity. nih.gov For example, certain naphthyridine compounds have been shown to selectively bind to cytosine bases in DNA duplexes, particularly at abasic sites. nii.ac.jp This interaction highlights the potential for these molecules to be developed as probes for DNA mutations or as agents that target specific DNA structures.

Phosphodiesterase Inhibition by Naphthyridine Derivatives

Phosphodiesterases are a superfamily of enzymes that play a crucial role in signal transduction pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibition of these enzymes can lead to various therapeutic effects, making them attractive targets for drug discovery.

Research into naphthyridine scaffolds has yielded potent inhibitors for various PDE isoenzymes. For instance, novel 1,7- and 2,7-naphthyridine derivatives have been developed as highly potent and specific inhibitors of PDE5. nih.gov One such 2,7-naphthyridine compound demonstrated a PDE5 inhibition with an IC50 of 0.23 nM and exhibited high selectivity over other PDE isoforms. nih.gov This compound also showed more potent relaxant effects on isolated rabbit corpus cavernosum than sildenafil. nih.gov

Furthermore, 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones have been designed as inhaled PDE4 inhibitors with subnanomolar enzymatic potencies. acs.org Structure-based design of these compounds targeted both the PDE4 enzyme metal-binding pocket and the adjacent solvent-filled pocket to achieve high potency. acs.org

While these examples highlight the potential of the naphthyridine core in designing effective PDE inhibitors, the specific contribution of an 8-chloro and 3-fluoro substitution pattern on a 1,5-naphthyridine ring to phosphodiesterase inhibition has not been documented in the reviewed literature. The biological activities of other 1,5-naphthyridine derivatives have been explored in different therapeutic areas, such as antibacterial agents and TGF-beta type I receptor inhibitors. nih.govnih.gov

The exploration of diverse substitution patterns on the naphthyridine ring system is a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. However, without specific studies on this compound, any discussion of its potential as a phosphodiesterase inhibitor would be speculative.

Structure Activity Relationship Sar Studies of Naphthyridine Derivatives

Impact of Substituents on Biological Efficacy

Halogenation Effects on Activity

The introduction of halogen atoms is a common strategy in medicinal chemistry to enhance biological activity. Halogens can influence a molecule's lipophilicity, electronic distribution, and metabolic stability. In the context of 1,5-naphthyridine (B1222797) derivatives, halogenation has been shown to be a critical determinant of efficacy. nih.govresearchgate.net

For instance, the presence of a fluorine atom at the C-3 position, as seen in 8-Chloro-3-fluoro-1,5-naphthyridine, is often associated with improved potency. Fluorine's high electronegativity can alter the electronic properties of the aromatic system, potentially leading to stronger interactions with biological targets. Studies on various 1,5-naphthyridine series have demonstrated that fluoro-substitution can enhance antibacterial activity. Specifically, 3-fluoro-6-methoxy-1,5-naphthyridine derivatives have been investigated as inhibitors of bacterial type II topoisomerases, showing broad-spectrum antibacterial activity. mdpi.com

Chlorine substitution, such as the chloro group at the C-8 position, also plays a significant role. The conversion of hydroxy-1,5-naphthyridines to their chloro-derivatives is a key synthetic step for further functionalization. nih.gov The presence of a chlorine atom can increase lipophilicity, which may enhance membrane permeability. The combination of both chloro and fluoro substituents, as in the subject compound, often results in a synergistic effect on biological activity.

Influence of Amino and Alkyl Groups

The incorporation of amino and alkyl groups is another crucial aspect of the SAR of 1,5-naphthyridine derivatives. These groups can serve as important pharmacophoric features, establishing key hydrogen bonds or hydrophobic interactions with target proteins.

Functionalization with amino groups, particularly at the C-4 position, can be achieved through nucleophilic substitution of a halogenated precursor. nih.govresearchgate.net These amino-substituted naphthyridines have been explored for various therapeutic applications, including as kinase inhibitors. nih.gov The basicity of the amino group can be critical for salt formation and solubility, as well as for direct interaction with acidic residues in a target's active site. For example, a series of 2,8-disubstituted-1,5-naphthyridine analogues with amino substituents have been evaluated for their antiplasmodial activity. nih.gov

Alkyl groups, on the other hand, primarily contribute to the molecule's steric bulk and lipophilicity. The introduction of small alkyl groups can optimize van der Waals interactions within a binding pocket. Double incorporation of alkyl or aryl groups into the 1,5-naphthyridine skeleton has been achieved through strategies like the Suzuki-Miyaura coupling. nih.gov

Positional Effects of Substituents (e.g., C-2, C-3, C-5, C-6, C-7, C-8)

The specific position of a substituent on the 1,5-naphthyridine ring system is paramount to its biological effect. The electronic and steric environment varies significantly around the bicyclic core, leading to distinct positional impacts on activity.

C-2 and C-8 Positions: These positions are often targeted for introducing diversity. For example, 2,8-disubstituted-1,5-naphthyridine analogues have been synthesized and assessed for their potential as inhibitors of Plasmodium protein kinases. nih.gov

C-3 Position: As mentioned, this position is favorable for halogenation, particularly with fluorine, to enhance potency. mdpi.com

C-4 Position: This position is a common site for introducing amino groups via nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-1,5-naphthyridines. nih.gov This has been a key strategy in developing 1,5-naphthyridine-based inhibitors for various kinases. nih.gov

The table below summarizes the general impact of substituents at various positions on the 1,5-naphthyridine core based on reported findings.

| Position | Common Substituent | General Impact on Biological Activity |

| C-2 | Amino, Alkyl | Can modulate selectivity and potency. |

| C-3 | Halogen (e.g., Fluoro) | Often enhances potency and metabolic stability. |

| C-4 | Amino | Key interaction point for many targets; improves solubility. |

| C-8 | Halogen (e.g., Chloro) | Increases lipophilicity; serves as a handle for further modification. |

Physicochemical Properties and Pharmacokinetic Implications

The substituents on the naphthyridine ring heavily influence these properties. For instance:

Halogenation: The introduction of fluorine and chlorine in this compound increases lipophilicity, which can improve membrane permeability and absorption. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

Amino Groups: These groups can increase polarity and act as hydrogen bond donors, which generally improves aqueous solubility. nih.gov However, they can also be sites of metabolic attack.

Alkyl Groups: Adding alkyl chains increases lipophilicity and can affect how the molecule binds to plasma proteins and metabolic enzymes.

Optimizing these physicochemical properties is a balancing act. A successful drug candidate must possess a profile that allows it to be absorbed from the gastrointestinal tract, distribute to the target tissue, remain stable long enough to exert its effect, and then be cleared from the body. researchgate.net The table below illustrates the general effects of key substituents on these properties.

| Physicochemical Property | Effect of Halogens (F, Cl) | Effect of Amino Groups | Effect of Alkyl Groups | Pharmacokinetic Implication |

| Lipophilicity (logP) | Increase | Decrease | Increase | Affects absorption, distribution, and metabolism. |

| Aqueous Solubility | Decrease | Increase | Decrease | Crucial for formulation and absorption. |

| Polar Surface Area (PSA) | Minimal Change | Increase | Minimal Change | Influences cell membrane permeability. |

| Metabolic Stability | Can Increase (esp. F) | Can be a site of metabolism | Can be a site of metabolism | Determines the drug's half-life. |

Rational Design and Lead Optimization Strategies

Rational drug design involves the iterative process of identifying a biologically active "lead" compound and systematically modifying its structure to improve its therapeutic properties. parssilico.com This process, known as lead optimization, relies heavily on understanding the SAR and the physicochemical properties discussed above. researchgate.netparssilico.com

For 1,5-naphthyridine derivatives, a common strategy begins with a hit compound identified from screening. nih.gov Medicinal chemists then use SAR data to propose modifications. For example, if initial studies show that a C-8 chloro substituent is beneficial, but the molecule has poor solubility, a subsequent design might retain the chlorine while introducing a solubilizing group, such as an amino moiety, at another position like C-4. nih.gov

Computational tools, such as molecular docking, are often employed to visualize how a designed molecule might bind to its target. This allows for the in silico evaluation of new designs before undertaking complex chemical synthesis. For instance, the X-ray crystal structure of a 1,5-naphthyridine derivative in complex with its target protein can reveal key binding interactions, guiding further optimization efforts. nih.gov

Stereochemical Considerations in Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. nih.govresearchgate.netdoaj.org Many biological targets, such as enzymes and receptors, are chiral and will interact differently with the different enantiomers (non-superimposable mirror images) of a chiral drug. researchgate.net

While the core this compound is achiral, chirality is often introduced through the addition of substituted side chains. For example, if an amino or alkyl group attached to the naphthyridine core contains a stereocenter, the resulting enantiomers may exhibit significantly different potency, selectivity, and pharmacokinetic profiles.

In the development of antibacterial 3-fluoro-6-methoxy-1,5-naphthyridine derivatives, it was noted that the S enantiomer of one compound was slightly more potent than its R enantiomer, highlighting the importance of stereochemistry. mdpi.com Therefore, when designing new derivatives, it is crucial to consider the potential for creating stereoisomers. The synthesis of enantiomerically pure compounds or the separation of racemic mixtures is often a necessary step in the drug development process to isolate the more active and less toxic stereoisomer. doaj.org Vibrational optical activity (VOA) methods, such as vibrational circular dichroism (VCD), have emerged as powerful tools for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.net

Computational Chemistry and in Silico Research

Molecular Docking Studies of Naphthyridine-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the interaction between a ligand and a protein's binding site.

As of the latest literature surveys, specific molecular docking studies focusing exclusively on 8-Chloro-3-fluoro-1,5-naphthyridine have not been reported in peer-reviewed journals. Research in this area has often centered on broader classes of naphthyridine derivatives or other isomers. For instance, studies on related compounds like 8-chloro-1,7-naphthyridine-3-carbaldehyde (B11901805) have explored their interactions with kinase hinge regions, suggesting that the naphthyridine scaffold is a viable candidate for engaging with ATP-binding pockets. However, direct docking results, including binding affinities and interaction patterns for the this compound isomer, remain to be published.

Molecular Dynamics Simulations

To understand the dynamic nature of molecular interactions, researchers employ molecular dynamics (MD) simulations. These simulations provide a view of how a molecule and its surrounding environment behave over time, offering insights into conformational changes and the stability of molecular complexes.

There is currently no publicly available research detailing molecular dynamics simulations performed specifically on this compound. Such studies would be invaluable for determining the flexibility of the molecule, the stability of its potential conformations, and how it interacts with solvent molecules and biological macromolecules over a defined period.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and In Silico Profiling

The pharmacokinetic properties of a potential drug candidate are critical to its success. In silico ADME profiling predicts these properties, including how a compound is absorbed, distributed throughout the body, metabolized, and excreted.

While comprehensive ADME profiling for many compounds can be performed using various software platforms, specific, published in silico ADME studies for this compound are not available. However, predictive data for related compounds can offer a preliminary understanding. For instance, general predictions for similar small heterocyclic molecules often assess properties like lipophilicity (XLogP), topological polar surface area (TPSA), and adherence to drug-likeness rules such as Lipinski's rule of five. A predictive analysis for this compound based on its structure is presented below.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Formula | C₈H₄ClFN₂ | Provides the elemental composition. |

| Molecular Weight | 182.58 g/mol | Falls within the typical range for small molecule drugs. |

| XLogP3 | 1.9 | Indicates moderate lipophilicity, suggesting good potential for absorption. |

| Hydrogen Bond Donors | 0 | Affects solubility and binding characteristics. |

| Hydrogen Bond Acceptors | 2 | Influences solubility and interaction with biological targets. |

| Rotatable Bonds | 0 | A low number suggests conformational rigidity. |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | Suggests good cell membrane permeability. |

This data is computationally predicted and has not been experimentally verified.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

No QSAR models have been specifically developed or published for a series of compounds that includes this compound. The development of a robust QSAR model would require a dataset of structurally related naphthyridine derivatives with corresponding experimental activity data, which is not currently available for this specific scaffold.

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies, often employing quantum mechanics, delve into the electronic structure of a molecule to understand its reactivity, stability, and spectroscopic properties. Methods like Density Functional Theory (DFT) are commonly used for these purposes.

To date, there are no dedicated theoretical studies published on the electronic structure and reactivity of this compound. Such research would provide valuable information on aspects like the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecule's electrostatic potential, all of which are crucial for predicting its chemical behavior and interaction with biological targets.

Applications in Materials Science

Development of Advanced Organic Electronic Materials

The 1,5-naphthyridine (B1222797) core is a promising component for the construction of advanced organic electronic materials. Its inherent electron-deficient nature makes it suitable for creating electron-transport materials, which are crucial for the efficient functioning of devices like Organic Light-Emitting Diodes (OLEDs).

Research into 4,8-substituted 1,5-naphthyridine derivatives has demonstrated their potential as multifunctional organic semiconductor materials. rsc.orgresearchgate.net These compounds are thermally robust, a critical property for device stability. rsc.org By employing synthetic strategies such as the Suzuki cross-coupling reaction, various aryl groups can be introduced at the 4- and 8-positions of a 4,8-dibromo-1,5-naphthyridine (B11799114) precursor. rsc.org This modular approach allows for the tuning of the material's electronic properties.

Quantum chemical calculations and experimental data for these derivatives show that they possess low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, ranging from -2.39 eV to -2.19 eV. rsc.orgresearchgate.net This range is suitable for facilitating electron injection and transport. Furthermore, their Highest Occupied Molecular Orbital (HOMO) energy levels are found to be between -5.33 eV and -6.84 eV, which also makes them candidates for hole-injecting and hole-transport materials. rsc.orgresearchgate.net These findings underscore the versatility of the 1,5-naphthyridine scaffold in developing materials that can perform various roles within an organic electronic device. rsc.org

Table 1: Electronic Properties of Exemplary 4,8-Substituted 1,5-Naphthyridine Derivatives

| Compound Type | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application Potential |

|---|

Note: Data is based on a series of 4,8-substituted 1,5-naphthyridine derivatives as reported in the literature. rsc.orgresearchgate.net

Fluorescent Dyes and Luminescent Materials

Substituted 1,5-naphthyridines have been identified as promising candidates for the development of fluorescent and luminescent materials. smolecule.com Their rigid, planar structure combined with tunable electronic properties allows for the design of molecules that can absorb and emit light efficiently.

A series of synthesized 4,8-substituted 1,5-naphthyridine derivatives has been shown to exhibit strong fluorescence. rsc.org In dilute solutions of dichloromethane, these materials emit light in the blue region of the spectrum, with emission maxima (λmaxEm) observed between 434 nm and 521 nm. rsc.orgresearchgate.net In the solid state, the emission is also in the blue to blue-green range, with wavelengths from 400 nm to 501 nm. rsc.orgresearchgate.net This property is highly desirable for applications in OLEDs, where efficient blue emitters are in high demand. The ability to produce strong blue fluorescence makes these materials promising for developing high-efficiency OLEDs for displays and lighting. rsc.org

Table 2: Photophysical Properties of Exemplary 4,8-Substituted 1,5-Naphthyridine Derivatives

| Medium | Absorption λmax (nm) | Emission λmax (nm) | Emitted Color |

|---|---|---|---|

| Dichloromethane Solution | 294 - 320 | 434 - 521 | Blue rsc.orgresearchgate.net |

Note: Data is based on a series of 4,8-substituted 1,5-naphthyridine derivatives as reported in the literature. rsc.orgresearchgate.net

Semiconductor Applications

The electrical properties of 1,5-naphthyridine derivatives make them suitable for use as organic semiconductors. nih.gov An organic semiconductor is a material that can be switched between an insulating and a conductive state, forming the basis of electronic components like transistors and diodes.

The estimated electron affinities (EA) for 4,8-substituted 1,5-naphthyridines are in the range of 2.38–2.72 eV, and their ionization potentials (IP) are between 4.85–5.04 eV. rsc.org These values indicate their suitability for both electron-transport and hole-transport roles in semiconductor devices. rsc.org The ability to modify the 1,5-naphthyridine core through substitution allows for the fine-tuning of these semiconductor properties, enabling the design of materials with optimized charge-carrier mobility and energy levels for specific device architectures. rsc.org The development of such multifunctional materials with a simple molecular architecture is a significant step toward creating more efficient and cost-effective organic electronics. rsc.org

Advanced Analytical Methodologies in Naphthyridine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the chemical structure of a synthesized compound. For 8-Chloro-3-fluoro-1,5-naphthyridine, a combination of techniques would be essential to verify the arrangement of its atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the carbon-hydrogen framework.

¹H NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The fluorine and chlorine atoms' electron-withdrawing effects would influence the chemical shifts of the aromatic protons on the naphthyridine core.

¹³C NMR would identify the number of unique carbon atoms in the molecule.

¹⁹F NMR would be crucial for confirming the presence and chemical environment of the fluorine atom.

Mass Spectrometry (MS) would be used to determine the compound's molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition. While no experimental mass spectra are readily available, predicted mass-to-charge ratios (m/z) for various adducts have been calculated. uni.lu

Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 183.01198 |

| [M+Na]⁺ | 204.99392 |

| [M-H]⁻ | 180.99742 |

| [M+NH₄]⁺ | 200.03852 |

| [M+K]⁺ | 220.96786 |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) would be the standard method for determining the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile or methanol) would likely be employed. The retention time of the compound would be a key identifier, and the peak area would be used to quantify its purity.

Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable, could also be used for purity analysis.

Advanced Characterization Techniques in Materials Science

Should this compound be investigated for applications in materials science, a range of advanced characterization techniques would be utilized to understand its solid-state properties.

X-ray Crystallography would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is essential for understanding how the molecules pack in a crystal lattice, which influences properties like solubility and melting point.

Thermal Analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be used to evaluate the thermal stability of the compound and to identify phase transitions, such as melting and decomposition points.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 8-Chloro-3-fluoro-1,5-naphthyridine?

Methodological Answer:

The synthesis typically involves halogenation and cyclization strategies. A DEEM (diethyl ethoxymethylenemalonate) route, as reported for structurally similar 3,8-dichloro-1,5-naphthyridine, can be adapted by substituting chloro precursors with fluorinated intermediates . Key steps include:

- Cyclocondensation : Reacting aminopyridine derivatives with DEEM to form ethoxymethylene intermediates.

- Halogenation : Introducing chlorine and fluorine via electrophilic substitution or using halogenating agents (e.g., POCl₃ for chlorination, Selectfluor® for fluorination) .

- Purification : Recrystallization or column chromatography to isolate the target compound.

Validation : Mass spectrometry (e.g., molecular ion peaks at m/z 196.5) and NMR (e.g., distinct AB coupling systems for protons at positions 2 and 7) confirm structural integrity .

Advanced: How do electron-withdrawing groups at positions 3 and 8 influence the reactivity of 1,5-naphthyridines in nucleophilic substitution?

Methodological Answer:

The chloro and fluoro substituents activate the naphthyridine core toward nucleophilic attack by:

- Electronic Effects : The strong electron-withdrawing nature of Cl and F increases the electrophilicity of adjacent carbon atoms, facilitating SNAr (nucleophilic aromatic substitution) at positions 4 and 6 .

- Regioselectivity : Fluorine’s ortho/para-directing effect and chlorine’s steric hindrance guide substitution patterns. For example, methoxy groups preferentially replace fluorine at position 3 under mild alkaline conditions .

- Kinetic Studies : Monitor reaction progress via HPLC or ¹⁹F NMR to track fluorine displacement kinetics .

Data Support : Substituent effects are evidenced by contrasting reaction rates in dichloro vs. chloro-fluoro derivatives .

Data Contradiction: How can researchers resolve discrepancies in reported NMR chemical shifts for halogenated 1,5-naphthyridines?

Methodological Answer:

Discrepancies often arise from solvent effects, concentration, or substituent interactions. To resolve:

- Standardization : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and internal references (TMS).

- Comparative Analysis : Cross-reference with structurally similar compounds. For example, this compound’s ¹H NMR should show:

- H₃ and H₄ as an AB system (δ 8.3–8.5 ppm, J = 8–9 Hz).

- H₆ and H₇ as a second AB system (δ 7.6–7.8 ppm, J = 5–6 Hz) .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to validate experimental data .

Case Study : Discrepancies in dichloro derivatives were resolved by verifying solvent polarity’s impact on deshielding .

Characterization: What spectroscopic and computational tools are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., H₃ and H₇ splitting due to fluorine’s spin-½) and carbon chemical environments (e.g., C-F at ~160 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₈H₃ClFN₂, exact mass 196.98) .

- X-ray Crystallography : Resolves ambiguity in regiochemistry (e.g., distinguishing 3-fluoro from 4-fluoro isomers) .

- IR Spectroscopy : Detects functional groups (e.g., C-F stretch at 1100–1200 cm⁻¹) .

Example : Table III in provides reference mass spectral data for dichloro analogs, aiding comparative analysis .

Biological Activity: What in vitro assays evaluate the bioactivity of this compound derivatives?

Methodological Answer:

- Antimicrobial Assays :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Time-Kill Kinetics : Assess bactericidal activity over 24 hours.

- Anticancer Screening :

- MTT Assay : Measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

- Target Engagement : Use fluorescence polarization to evaluate kinase or topoisomerase inhibition .

- Mechanistic Studies :

- DNA Intercalation : UV-vis titration or ethidium bromide displacement assays .

Advanced Consideration : Fluorine’s role in enhancing bioavailability and membrane permeability can be probed via logP measurements (e.g., cLogP ~2.5) .

Advanced: How can computational modeling predict the regioselectivity of substitution reactions in this compound?

Methodological Answer:

- DFT Calculations :

- Optimize geometry at the B3LYP/6-31G* level.

- Calculate Fukui indices to identify electrophilic centers (e.g., C-4 and C-6) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions prone to nucleophilic attack.

- Transition State Analysis : Compare activation energies for substitutions at competing positions .

Validation : Predicted regioselectivity aligns with experimental outcomes in chloro-fluoro naphthyridines .

Stability: What factors influence the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

- pH Dependence : Conduct accelerated stability studies in buffers (pH 1–9) at 37°C. Fluorine’s electronegativity reduces hydrolysis rates compared to chloro analogs.

- Degradation Pathways : LC-MS identifies hydrolytic products (e.g., hydroxylation at C-8 or defluorination) .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Key Finding : Stability improves in anhydrous solvents (e.g., DMF), with degradation half-life >6 months at 4°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。